フルロキシピル-ブトメチル

説明

Fluroxypyr-butometyl is a synthetic herbicide belonging to the pyridyloxycarboxylic acid class. It is widely used in agriculture to control broad-leaved weeds in crops such as wheat, barley, corn, and rice. The compound is known for its rapid effectiveness and low cost, making it a popular choice among farmers .

科学的研究の応用

Fluroxypyr-butometyl has a wide range of scientific research applications:

作用機序

Target of Action

Fluroxypyr-butometyl, also known as Fluroxypyr-meptyl (FLUME), is a heterocyclic herbicide . It is primarily targeted at broad-leaved weeds in wheat, corn, and rice fields . The compound acts on these targets by inhibiting their growth, especially the growth of root systems .

Mode of Action

Fluroxypyr-butometyl is an auxin-mimicking herbicide . It interacts with its targets by mimicking the action of auxin, a plant hormone that regulates growth. This interaction results in the inhibition of the target plant’s growth .

Biochemical Pathways

The biochemical pathways affected by Fluroxypyr-butometyl involve the uptake, translocation, accumulation, and metabolism of the compound in the target organisms . The compound is absorbed via the roots of the target plants and is then translocated upward . Only a small proportion of the compound is translocated and accumulated in the shoots . The compound undergoes multiple metabolic reactions in the target organisms, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

The pharmacokinetics of Fluroxypyr-butometyl involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is absorbed via the roots of the target plants and is then distributed throughout the plant, with a greater accumulation in the roots than in the shoots . The compound is metabolized through multiple reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation

Result of Action

The action of Fluroxypyr-butometyl results in the inhibition of the growth of the target plants . Specifically, the accumulation of the compound in the target plants inhibits their growth and activates their defense system against oxidative stress . This leads to an increase in the activity of antioxidant and detoxifying enzymes .

Action Environment

The action, efficacy, and stability of Fluroxypyr-butometyl are influenced by various environmental factors . Factors such as temperature, moisture, soil type, and soil microbes can affect the rate of the compound’s dissipation . Moreover, the presence of dissolved organic matter derived from sludge and straw can increase the degradation of the compound .

生化学分析

Biochemical Properties

Fluroxypyr-butometyl interacts with various enzymes, proteins, and other biomolecules. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . The nature of these interactions involves the activation of the defense system against oxidative stress, with an increase in the activity of antioxidant and detoxifying enzymes .

Cellular Effects

Fluroxypyr-butometyl has significant effects on various types of cells and cellular processes. It inhibits the growth of rice seedlings and activates their defense system against oxidative stress . This influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fluroxypyr-butometyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed via roots and translocated upward, accumulating in rice shoots .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Fluroxypyr-butometyl change. It has been observed that only a small proportion of Fluroxypyr-butometyl is translocated upward and accumulated in rice shoots following absorption via roots . The distribution and enrichment ability of Fluroxypyr-butometyl in rice seedlings were greater in roots than in shoots .

Metabolic Pathways

Fluroxypyr-butometyl is involved in several metabolic pathways. It undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Transport and Distribution

Fluroxypyr-butometyl is transported and distributed within cells and tissues. It is absorbed via roots and translocated upward, accumulating in rice shoots . The distribution and enrichment ability of Fluroxypyr-butometyl in rice seedlings were greater in roots than in shoots .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluroxypyr-butometyl typically begins with pentachloropyridine, which reacts with potassium fluoride in an aprotic dipolar solvent to yield 3,5-dichloro-2,3,6-trifluoropyridine. This intermediate is then subjected to ammonation followed by hydrolysis to produce potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate .

Industrial Production Methods: In industrial settings, the production of Fluroxypyr-butometyl involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets agricultural standards .

化学反応の分析

Types of Reactions: Fluroxypyr-butometyl undergoes various chemical reactions, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . These reactions are essential for its metabolism and degradation in the environment.

Common Reagents and Conditions: The reactions typically involve reagents such as potassium fluoride, ammonium hydroxide, and various organic solvents. The conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed: The major products formed from these reactions include various metabolites that are less toxic and more environmentally friendly than the parent compound .

類似化合物との比較

- Aminopyralid

- Clopyralid

- Picloram

- Triclopyr

Comparison: Fluroxypyr-butometyl is unique in its rapid effectiveness and low cost compared to other similar compounds. While aminopyralid, clopyralid, picloram, and triclopyr also act as synthetic auxins, Fluroxypyr-butometyl’s specific chemical structure allows for more efficient uptake and translocation within the plant, making it particularly effective against a wide range of broad-leaved weeds .

生物活性

Fluroxypyr-butometyl, also known as fluroxypyr butoxypropyl ester, is a synthetic herbicide derived from fluroxypyr. It belongs to the class of pyridyloxycarboxylic acids and is primarily utilized for controlling a wide range of annual and perennial weeds. Its chemical structure is characterized by the presence of a butoxypropyl group, which enhances its biological activity compared to its parent compound.

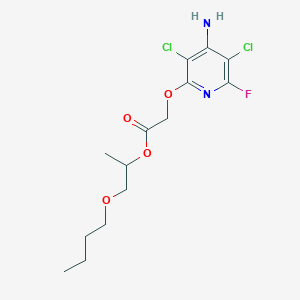

- IUPAC Name : rac-(2 R)-1-butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate

- CAS Number : 154486-27-8

- Molecular Formula : C14H19Cl2FN2O4

- Molecular Weight : 367.243 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 431.9 ± 40.0 °C at 760 mmHg

- Melting Point : 56-57 °C

Fluroxypyr-butometyl acts as an auxin herbicide, disrupting normal plant growth by causing an overdose of auxins, which leads to uncontrolled cell elongation and ultimately plant death. This mechanism involves the interaction with the plant's hormonal balance, particularly affecting auxin homeostasis and its interactions with other growth regulators.

Herbicidal Efficacy

Fluroxypyr-butometyl has shown significant effectiveness in controlling various weed species. Its application leads to rapid uptake by plants, resulting in visible symptoms within days. The efficacy can be enhanced when used in combination with other herbicides, demonstrating synergistic effects.

Case Studies

-

Field Trials on Weed Control :

- A study conducted by Wang et al. (2011) evaluated the dissipation and residues of fluroxypyr-meptyl in rice fields, noting effective control over common weeds while maintaining acceptable residue levels in crops .

- In another trial, fluroxypyr-butometyl exhibited superior performance against perennial weeds when combined with aminocyclopyrachlor, showcasing a synergistic effect that improved overall weed management strategies .

- Physiological Impact on Non-target Species :

Toxicological Profile

Fluroxypyr-butometyl has been evaluated for its toxicity levels in various studies:

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mildly irritating |

| Environmental Impact | Low toxicity to aquatic organisms |

The compound is classified under GHS09 (hazardous to the environment), indicating caution in its application near water bodies.

Comparative Studies

A comparative analysis of fluroxypyr-butometyl with other herbicides reveals its unique advantages:

| Herbicide | Efficacy (%) | Residual Activity | Application Rate (g/ha) |

|---|---|---|---|

| Fluroxypyr-butometyl | 90 | Moderate | 100 |

| Glyphosate | 85 | High | 120 |

| Aminocyclopyrachlor | 75 | Low | 80 |

Fluroxypyr-butometyl's moderate residual activity allows for effective weed control while minimizing long-term environmental impact.

特性

IUPAC Name |

1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2FN2O4/c1-3-4-5-21-6-8(2)23-9(20)7-22-14-11(16)12(18)10(15)13(17)19-14/h8H,3-7H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFARSBUEBZZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870025 | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154486-27-8 | |

| Record name | Fluroxypyr-butometyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154486-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-butometyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154486278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butoxypropan-2-yl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]-, 2-butoxy-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-BUTOMETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81857HQJ9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。